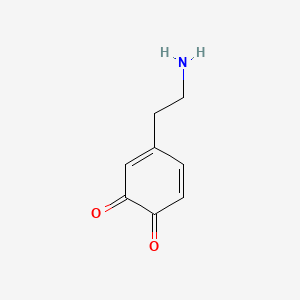
Acetic acid C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid C-11, also known as [11C]acetic acid, is a radiolabeled form of acetic acid where the carbon atom is replaced with the radioactive isotope carbon-11. This compound is primarily used in positron emission tomography (PET) imaging to study various metabolic processes in the body. The radioactive carbon-11 isotope has a short half-life of approximately 20 minutes, making it suitable for real-time imaging applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid C-11 involves the incorporation of the carbon-11 isotope into the acetic acid molecule. This is typically achieved through the following steps:
Production of Carbon-11: Carbon-11 is produced in a cyclotron by bombarding nitrogen gas with protons, resulting in the formation of carbon-11 dioxide.
Synthesis of [11C]Methyl Iodide: The carbon-11 dioxide is then reduced to carbon-11 methane, which is subsequently converted to [11C]methyl iodide.
Carbonylation Reaction: [11C]methyl iodide undergoes a carbonylation reaction with carbon monoxide in the presence of a catalyst to form [11C]acetic acid.
Industrial Production Methods: Due to the short half-life of carbon-11, the production of this compound is typically carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The entire process, from the production of carbon-11 to the synthesis of this compound, must be completed rapidly to ensure the compound’s availability for PET imaging studies.
Análisis De Reacciones Químicas
Types of Reactions: Acetic acid C-11 undergoes similar chemical reactions as non-radioactive acetic acid, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: Acetic acid can be reduced to ethanol.
Substitution: Acetic acid can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Esters (e.g., ethyl acetate) and amides (e.g., acetamide).
Aplicaciones Científicas De Investigación
Acetic acid C-11 is widely used in scientific research, particularly in the field of medical imaging. Its applications include:
PET Imaging: this compound is used as a radiotracer in PET imaging to study metabolic processes, including glucose metabolism and fatty acid synthesis.
Cancer Research: It is used to detect and monitor tumors, as cancer cells often exhibit altered metabolic activity.
Cardiology: this compound is used to assess myocardial perfusion and metabolism in patients with heart disease.
Neurology: It is used to study brain metabolism and diagnose neurological disorders such as Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of acetic acid C-11 in PET imaging involves its uptake and metabolism by cells. Once administered, this compound is transported into cells, where it undergoes metabolic processes similar to non-radioactive acetic acid. The radioactive decay of carbon-11 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, allowing for the visualization of metabolic activity in real-time.
Comparación Con Compuestos Similares
[18F]Fluorodeoxyglucose (FDG): A radiolabeled glucose analog used in PET imaging to study glucose metabolism.
[11C]Choline: A radiotracer used to study choline metabolism in cancer cells.
[13N]Ammonia: Used in PET imaging to assess myocardial perfusion.
Uniqueness: Acetic acid C-11 is unique in its ability to provide insights into both glucose and fatty acid metabolism, making it a versatile radiotracer for various medical imaging applications. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients.
Propiedades
Número CAS |
78887-71-5 |
|---|---|
Fórmula molecular |
C2H4O2 |
Peso molecular |
59.053 g/mol |
Nombre IUPAC |
acetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2-1 |
Clave InChI |
QTBSBXVTEAMEQO-JVVVGQRLSA-N |
SMILES |
CC(=O)O |
SMILES isomérico |
C[11C](=O)O |
SMILES canónico |
CC(=O)O |
| 78887-71-5 | |
Sinónimos |
(11C)-acetate carbon-11 acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















